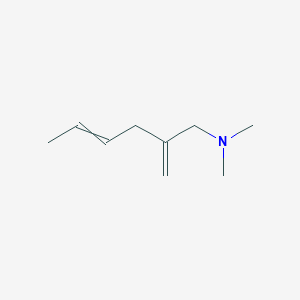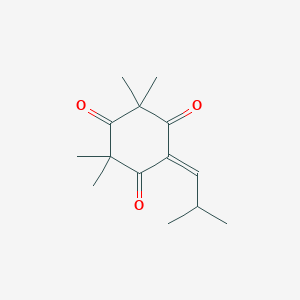
N-Methyl-D-alanyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-D-alanyl-L-alanine is a synthetic dipeptide composed of N-methyl-D-alanine and L-alanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-alanyl-L-alanine typically involves the following steps:
Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
N-Methylation by Alkylation: This method involves the alkylation of an amino acid with a methylating agent.
Reductive Ring Opening of 5-Oxazolidinones: This method involves the reduction of 5-oxazolidinones with a triethylsilane/trifluoroacetic acid (TFA) mixture.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-D-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
N-Methyl-D-alanyl-L-alanine has several scientific research applications:
Chemistry: It is used in the synthesis of peptide analogues and as a building block for more complex molecules.
Biology: It is used in studies of amino acid transport mechanisms and protein synthesis.
Industry: It is used in the production of various chemical products and as a reagent in synthetic chemistry.
Mécanisme D'action
The mechanism of action of N-Methyl-D-alanyl-L-alanine involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate or inhibitor in enzymatic reactions, affecting processes such as protein synthesis and amino acid transport . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-D-alanine: A similar compound with a single methyl group attached to the nitrogen atom.
L-Alanine: A non-methylated version of the compound.
N-Methyl-D-aspartic Acid: Another N-methylated amino acid with different structural properties.
Uniqueness
N-Methyl-D-alanyl-L-alanine is unique due to its dipeptide structure, which combines the properties of both N-methyl-D-alanine and L-alanine. This combination allows for unique interactions and applications that are not possible with the individual amino acids alone .
Propriétés
Numéro CAS |
61370-51-2 |
|---|---|
Formule moléculaire |
C7H14N2O3 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-4(8-3)6(10)9-5(2)7(11)12/h4-5,8H,1-3H3,(H,9,10)(H,11,12)/t4-,5+/m1/s1 |
Clé InChI |
BNOGWBQUPQZAPG-UHNVWZDZSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@@H](C)C(=O)O)NC |
SMILES canonique |
CC(C(=O)NC(C)C(=O)O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14583451.png)
![2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14583453.png)
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14583458.png)

![2,2'-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid](/img/structure/B14583469.png)
![4,4'-[(Phenylethynyl)phosphanediyl]bis(N,N-dimethylaniline)](/img/structure/B14583473.png)
![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine](/img/structure/B14583492.png)



![3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl-](/img/structure/B14583517.png)

![1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine](/img/structure/B14583526.png)

